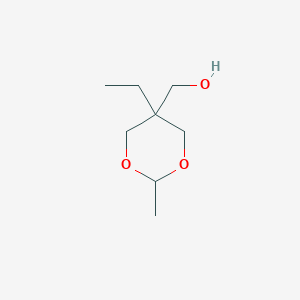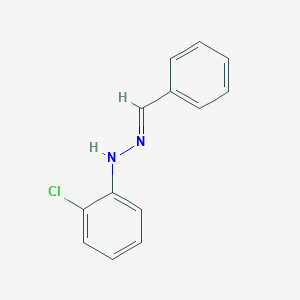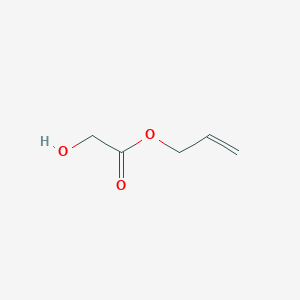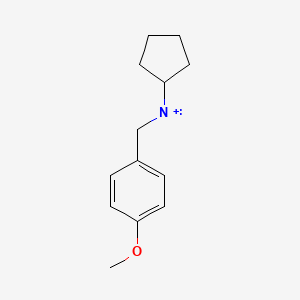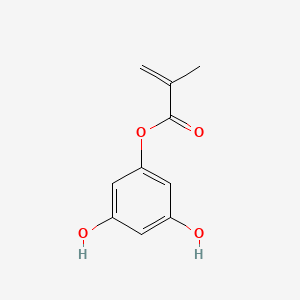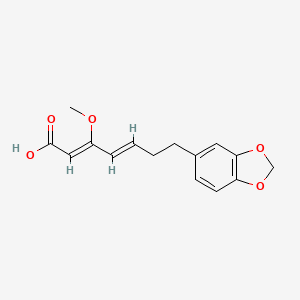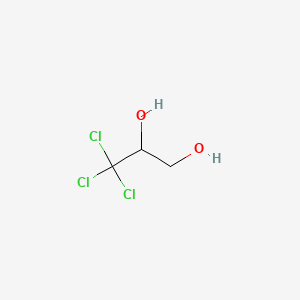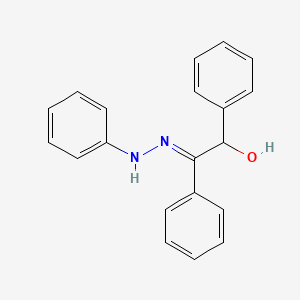
1,1,2-Trichloropent-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloropent-1-en-3-ol is an organic compound with the molecular formula C5H7Cl3O It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Trichloropent-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of pent-1-en-3-ol using chlorine gas in the presence of a catalyst. The reaction is typically carried out at low temperatures to control the extent of chlorination and to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trichloropent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated alcohols or hydrocarbons.
Substitution: Formation of compounds with different functional groups, such as alcohols or amines.
Applications De Recherche Scientifique
1,1,2-Trichloropent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloropent-1-en-3-ol involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of chlorine atoms, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloropent-1-en-3-ol: Similar structure but with different chlorine atom positions.
1,1,2-Trichloropropane: A related compound with a shorter carbon chain.
1,1,2,3-Tetrachloropropene: Another chlorinated compound with different reactivity.
Uniqueness
1,1,2-Trichloropent-1-en-3-ol is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
1733-26-2 |
|---|---|
Formule moléculaire |
C5H7Cl3O |
Poids moléculaire |
189.46 g/mol |
Nom IUPAC |
1,1,2-trichloropent-1-en-3-ol |
InChI |
InChI=1S/C5H7Cl3O/c1-2-3(9)4(6)5(7)8/h3,9H,2H2,1H3 |
Clé InChI |
CYFSSPPJBDABBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=C(Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


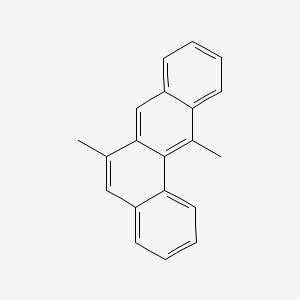
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
